molecular formula C19H18N2O2 B6377329 2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol CAS No. 1261942-79-3

2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol

Cat. No.: B6377329
CAS No.: 1261942-79-3
M. Wt: 306.4 g/mol
InChI Key: DNZDJNABTCGVOQ-UHFFFAOYSA-N
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Description

2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol is an organic compound with the molecular formula C19H18N2O2 It is characterized by the presence of a cyano group, a piperidine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol involves its interaction with specific molecular targets. The cyano group and phenol group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity towards certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol
  • 2-Cyano-5-[4-(morpholine-1-carbonyl)phenyl]phenol
  • 2-Cyano-5-[4-(pyrrolidine-1-carbonyl)phenyl]phenol

Uniqueness

2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring, in particular, enhances its potential for interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c20-13-17-9-8-16(12-18(17)22)14-4-6-15(7-5-14)19(23)21-10-2-1-3-11-21/h4-9,12,22H,1-3,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZDJNABTCGVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685010
Record name 3-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-79-3
Record name 3-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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